molecular formula C24H27N3O4S2 B2970631 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-07-5

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2970631
CAS No.: 683264-07-5
M. Wt: 485.62
InChI Key: VZRUTLLUUXIWNK-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes diverse research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H22N2O5S2C_{21}H_{22}N_{2}O_{5}S_{2}, with a molecular weight of 446.5 g/mol. The structure includes a thiazole ring, a sulfonamide group, and a methoxy-substituted aromatic system, which contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the N-phenylbenzamide class. For instance, derivatives have shown broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The mechanism often involves increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication through both deaminase-dependent and independent pathways .

Anticancer Potential

Compounds with structural similarities to this compound have also been investigated for their anticancer properties. Studies indicate that benzothiazole derivatives exhibit cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell survival and death .

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated anti-HBV activity in vitro. Identified that the compound enhances A3G levels in HepG2 cells.Suggests potential as an anti-HBV therapeutic agent.
Study 2 Investigated cytotoxic effects on cancer cell lines. Showed significant inhibition of cell growth in breast and liver cancer cells.Highlights promise for anticancer drug development.
Study 3 Assessed pharmacokinetics and toxicity in animal models. Found favorable profiles with low toxicity at therapeutic doses.Supports further clinical development as a safe therapeutic option.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Viral Replication : By increasing A3G levels, the compound can inhibit HBV replication effectively.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Modulation of Signaling Pathways : The compound may affect pathways involved in cell survival, such as the PI3K/Akt pathway.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-5-4-12-27(14-16)33(29,30)20-9-6-18(7-10-20)23(28)26-24-25-21(15-32-24)19-8-11-22(31-3)17(2)13-19/h6-11,13,15-16H,4-5,12,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRUTLLUUXIWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.